2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
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Overview
Description
2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate involves several steps, starting with the preparation of the core benzoxazepine structure This is typically achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The propanoyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while reduction of the propanoyl group would yield the corresponding alcohol.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Possible applications in drug development due to its unique structure and functional groups.
Industry: Use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting pathways related to sulfur metabolism and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives and triazino compounds. These compounds share structural similarities but differ in their functional groups and specific properties.
Uniqueness
What sets 2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate apart is its combination of a methylsulfanyl group and a propanoyl group, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[2-(3-methylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] propanoate |
InChI |
InChI=1S/C23H22N4O4S/c1-4-18(28)27-16-12-8-6-10-14(16)20-21(24-23(32-3)26-25-20)31-22(27)15-11-7-9-13-17(15)30-19(29)5-2/h6-13,22H,4-5H2,1-3H3 |
InChI Key |
SOYUOSPOLVZNNL-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC=C4OC(=O)CC |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC=C4OC(=O)CC |
Origin of Product |
United States |
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